molecular formula C22H34N6O3 B11189865 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B11189865
M. Wt: 430.5 g/mol
InChI Key: OFOWWZVVCXWPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE typically involves multiple steps. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group and the trimethoxyphenyl group. The final step involves the formation of the piperazine ring. Reaction conditions may include the use of solvents such as acetonitrile and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to a biological response. The trimethoxyphenyl group may enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties .

Properties

Molecular Formula

C22H34N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C22H34N6O3/c1-26-10-12-27(13-11-26)20(16-14-18(29-2)21(31-4)19(15-16)30-3)22-23-24-25-28(22)17-8-6-5-7-9-17/h14-15,17,20H,5-13H2,1-4H3

InChI Key

OFOWWZVVCXWPFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=NN=NN3C4CCCCC4

Origin of Product

United States

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